2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide

Catalog No.
S12323423
CAS No.
M.F
C12H20N4O
M. Wt
236.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]...

Product Name

2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide

IUPAC Name

2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C12H20N4O/c1-8(2)16(12(17)9(3)13)10(4)11-7-14-5-6-15-11/h5-10H,13H2,1-4H3/t9?,10-/m0/s1

InChI Key

AAXWEXJSOYAKJL-AXDSSHIGSA-N

Canonical SMILES

CC(C)N(C(C)C1=NC=CN=C1)C(=O)C(C)N

Isomeric SMILES

C[C@@H](C1=NC=CN=C1)N(C(C)C)C(=O)C(C)N

2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide is a complex organic compound characterized by its unique structural features. It comprises an amino group, a propanamide moiety, and a pyrazine ring, which contribute to its potential biological activities and applications. The molecular formula for this compound is C16H28N6O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms that form its intricate framework .

The chemical reactivity of 2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide can be explored through various reactions typical for amides and amino compounds. These may include:

  • Acylation Reactions: The amino group can undergo acylation to form more complex derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The nitrogen atoms in the pyrazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Research indicates that compounds similar to 2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide exhibit significant biological activities. These may include:

  • Antimicrobial Properties: Analogous compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives are being investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • Neuroprotective Effects: Certain structural analogs have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

The synthesis of 2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide can be achieved through several methods:

  • Amide Coupling: This method involves the reaction between an amine and a carboxylic acid derivative (like an acid chloride or anhydride) under conditions that favor amide bond formation.

    Example reaction:
    R1NH2+R2COClR1NHR2+HClR_1NH_2+R_2COCl\rightarrow R_1NHR_2+HCl
  • Multi-step Synthesis: Starting from simpler precursors, a series of reactions can be employed to construct the target compound, including functional group transformations and ring closures.
  • Use of Catalysts: Employing catalysts such as coupling reagents (e.g., EDC or DCC) can enhance the efficiency of amide bond formation.

The applications of 2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide span various fields:

  • Pharmaceuticals: Its potential as a therapeutic agent in treating infections or tumors positions it as a candidate for drug development.
  • Chemical Research: As a building block in organic synthesis, it may serve as an intermediate for synthesizing more complex molecules.

Studies investigating the interactions of 2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide with biological targets are crucial for understanding its mechanism of action. These studies typically focus on:

  • Binding Affinity: Evaluating how strongly the compound binds to specific receptors or enzymes.

    Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed.
  • Cellular Uptake: Assessing how effectively the compound enters cells and its subsequent biological effects.

Several compounds share structural similarities with 2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide. Here are some notable examples:

Compound NameStructureUnique Features
5-Fluorouracil5-FluorouracilA fluorinated pyrimidine derivative used in cancer treatment.
PyrazinamidePyrazinamideAn antibiotic effective against tuberculosis; features a pyrazine ring.
N-acetylcysteineN-acetylcysteineAn antioxidant compound used in clinical settings; contains a thiol group.

Uniqueness

The uniqueness of 2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide lies in its specific combination of functional groups and structural configuration that may confer distinct biological activities compared to its analogs. Its dual functionality as both an amino acid derivative and a pyrazine-containing structure potentially enhances its therapeutic profile.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

236.16371127 g/mol

Monoisotopic Mass

236.16371127 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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